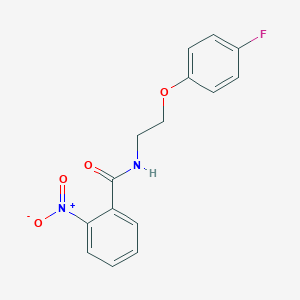

N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

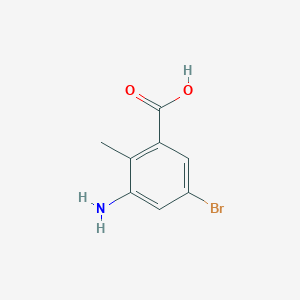

“N-(2-(4-fluorophenoxy)ethyl)-2-nitrobenzamide” is a chemical compound that contains a nitrobenzamide group and a fluorophenoxy group. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzamide core with a nitro group at the 2-position and a 4-fluorophenoxyethyl group at the nitrogen of the amide. The presence of the nitro group and the fluorophenoxy group could potentially influence the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and fluorophenoxy group in this compound) can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Nanoparticles and Nanocrystals Formation

A study by Saeed et al. (2013) discussed the synthesis and characterization of nanoparticles and nanocrystals using a nickel(II) complex of a related compound, N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide. This complex served as a precursor for the deposition of nickel sulfide nanocrystals, which were characterized through various methods including X-ray powder diffraction and transmission electron microscopy (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).

Antibacterial Activity

Research by Saeed et al. (2010) involved the synthesis and characterization of nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide. These complexes exhibited enhanced antibacterial efficacy compared to the ligands, indicating potential applications in the development of antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Optical Chemical Sensors

A study by Zarei and Ghazanchayi (2016) described the development of an optical chemical sensor for detecting nitroaromatic explosives, using phenol red as a fluorophore. The sensor demonstrated strong quenching with various explosives, highlighting its potential for environmental and security applications (Zarei & Ghazanchayi, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

This interaction could potentially alter the transcription of specific genes, leading to changes in protein synthesis and cellular function .

Biochemical Pathways

Given its potential interaction with the androgen receptor, it may influence pathways related toandrogen signaling . These pathways play a significant role in various biological processes, including cell growth, differentiation, and apoptosis.

Result of Action

Based on its potential interaction with the androgen receptor, it may influence the expression of androgen-responsive genes, leading to changes in cellular function .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4/c16-11-5-7-12(8-6-11)22-10-9-17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTJDPHDUUIHCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)

![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)